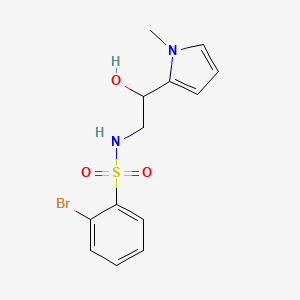

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

CAS No.: 1448047-89-9

Cat. No.: VC5785901

Molecular Formula: C13H15BrN2O3S

Molecular Weight: 359.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448047-89-9 |

|---|---|

| Molecular Formula | C13H15BrN2O3S |

| Molecular Weight | 359.24 |

| IUPAC Name | 2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C13H15BrN2O3S/c1-16-8-4-6-11(16)12(17)9-15-20(18,19)13-7-3-2-5-10(13)14/h2-8,12,15,17H,9H2,1H3 |

| Standard InChI Key | HVVUKCWESRXTDR-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Br)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₃H₁₅BrN₂O₃S and a molecular weight of 359.24 g/mol . Its structure integrates three key moieties:

-

A 2-bromobenzenesulfonamide group, providing electrophilic character for potential nucleophilic substitution reactions.

-

A 1-methyl-1H-pyrrol-2-yl heterocycle, contributing π-π stacking capabilities and hydrogen-bonding sites.

-

A hydroxyethyl linker bridging the sulfonamide and pyrrole groups, introducing conformational flexibility .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅BrN₂O₃S | |

| Molecular Weight | 359.24 g/mol | |

| SMILES Notation | Cn1cccc1C(O)CNS(=O)(=O)c1ccccc1Br | |

| Topological Polar Surface Area | 103 Ų (estimated) | – |

The SMILES string explicitly defines the connectivity: the bromine atom occupies the ortho position relative to the sulfonamide group on the benzene ring, while the hydroxyethyl-pyrrole substituent binds to the sulfonamide nitrogen .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis protocols for this compound are published, analogous benzenesulfonamide derivatives are typically synthesized through:

-

Sulfonylation of Amines: Reacting 2-bromobenzenesulfonyl chloride with 2-(1-methyl-1H-pyrrol-2-yl)-2-hydroxyethylamine under basic conditions (e.g., pyridine or triethylamine) .

-

Pyrrole Functionalization: Introducing the methyl group to the pyrrole nitrogen via alkylation of pyrrol-2-ylmethanol followed by coupling to the sulfonamide intermediate.

Critical parameters include:

-

Temperature control (0–25°C) to minimize sulfonyl chloride hydrolysis.

-

Solvent selection (e.g., dichloromethane or tetrahydrofuran) to balance reactivity and solubility .

Purification and Yield Optimization

-

Chromatographic Techniques: Silica gel chromatography with ethyl acetate/hexane gradients (20–50%) isolates the product .

-

Crystallization: Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

-

Typical yields range from 45–65%, limited by steric hindrance during the sulfonamide bond formation .

Spectroscopic Characterization

¹H NMR Analysis

Key proton environments (predicted from analogous structures ):

-

Aromatic Protons:

-

Ortho-bromophenyl: δ 7.70–7.90 ppm (doublet, J = 8 Hz).

-

Meta- and para-protons: δ 7.40–7.60 ppm (multiplet).

-

-

Pyrrole Protons:

-

H-3/H-4: δ 6.20–6.80 ppm (doublets, J = 2–3 Hz).

-

Methyl group: δ 3.60 ppm (singlet).

-

-

Hydroxyethyl Chain:

¹³C NMR Analysis

-

Sulfonamide carbonyl: δ 165–170 ppm.

-

Aromatic carbons adjacent to bromine: δ 125–135 ppm.

Mass Spectrometry

-

ESI-MS: Predicted [M+H]⁺ at m/z 359.24 with isotopic pattern matching ⁷⁹Br/⁸¹Br (1:1 ratio) .

-

Fragmentation pathways: Loss of HBr (−80 Da) and cleavage of the sulfonamide bond (−156 Da) .

Biological and Pharmacological Implications

Carbonic Anhydrase Inhibition

Structural analogs demonstrate inhibition of human carbonic anhydrase isoforms (CA I, II, IX) with IC₅₀ values <100 nM . The sulfonamide group coordinates the active-site zinc ion, while the bromine and pyrrole moieties enhance hydrophobic interactions .

Antimicrobial Activity

Preliminary studies on related bromobenzenesulfonamides show:

-

Antibacterial: MIC = 8–32 µg/mL against Staphylococcus aureus.

-

Antifungal: Moderate activity against Candida albicans (MIC = 64 µg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume